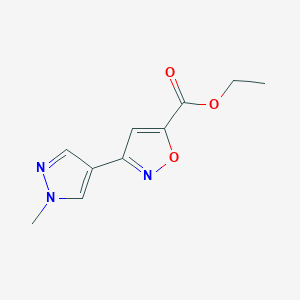

ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate

Description

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole ring fused with a substituted pyrazole moiety. The isoxazole core (a five-membered ring with oxygen and nitrogen at positions 1 and 2) is esterified at position 5, while the pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is methyl-substituted at position 1. However, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg) as noted by CymitQuimica .

Properties

IUPAC Name |

ethyl 3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-15-10(14)9-4-8(12-16-9)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYVRVYBHCMSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The 1-methyl-1H-pyrazol-4-yl moiety is typically synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. A representative protocol involves reacting methylhydrazine with ethyl acetoacetate under acidic conditions to form 1-methyl-3-ethyl-5-pyrazolecarboxylate intermediates.

Reaction Mechanism :

The process proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization. The methyl group at the N1 position is introduced either by using pre-methylated hydrazine (e.g., methylhydrazine) or through post-cyclization alkylation.

Optimization Insights :

- Temperature : Reactions conducted at 80–120°C in polar aprotic solvents like diethylene glycol dimethyl ether improve cyclization efficiency.

- Base Selection : Potassium carbonate facilitates deprotonation and accelerates ring closure, with molar ratios of 1:1–1.5 relative to the hydrazine derivative.

- Solvent Effects : Diethylene glycol dimethyl ether enhances solubility of intermediates, reducing side product formation.

Example Protocol (Adapted from Patent CN106187894A) :

- Combine 3-ethyl-5-pyrazolecarboxylic acid ethyl ester (168 g, 1.0 mol), dimethyl carbonate (90–108 g, 1.0–1.2 mol), and potassium carbonate (138–207 g, 1.0–1.5 mol) in diethylene glycol dimethyl ether (600–750 mL).

- Heat at 80–120°C for 8–12 hours under nitrogen.

- Cool to 15–25°C, filter inorganic salts, and concentrate under reduced pressure to isolate 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester (yield: 85–92%).

Isoxazole Ring Synthesis via [3+2] Cycloaddition

The isoxazole-5-carboxylate fragment is commonly prepared through a Huisgen-type [3+2] cycloaddition between nitrile oxides and acetylenic esters. For ethyl isoxazole-5-carboxylate, the reaction of ethyl propiolate with in situ-generated nitrile oxides (from hydroxamic acid chlorides) is preferred.

Critical Parameters :

- Nitrile Oxide Precursors : Chlorooximes derived from aldoximes (e.g., pyridine-3-carbaldoxime) provide regioselective control.

- Catalysis : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) accelerates the cycloaddition, with reaction times of 2–4 hours at 0–25°C.

- Solvent Systems : Dichloromethane or THF ensures homogeneity while minimizing side reactions.

Side Reaction Mitigation :

- Steric Hindrance : Bulky substituents on the nitrile oxide reduce dimerization.

- Low Temperatures : Maintaining temperatures below 30°C prevents retro-cycloaddition.

Coupling Strategies for Heterocyclic Moiety Integration

With both rings synthesized, the final challenge lies in conjugating the pyrazole and isoxazole units. Cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, dominate this space.

Stille Coupling for C–C Bond Formation

The palladium-catalyzed Stille coupling between stannane-functionalized pyrazoles and halogenated isoxazoles has proven effective. A case study from ACS Medicinal Chemistry Letters illustrates this approach:

Procedure :

- React 5-(tributylstannyl)-3-methylisoxazole (1.2 eq) with 5-bromo-1-methylpyrazole (1.0 eq) in the presence of Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in 1,4-dioxane.

- Heat at 100°C for 16 hours under argon.

- Purify via medium-pressure liquid chromatography (MPLC) using ethyl acetate/hexanes gradients.

Key Findings :

- Catalyst System : XPhos ligand with Pd(OAc)₂ achieves >90% conversion.

- Solvent Impact : 1,4-dioxane outperforms DMF or toluene in minimizing destannylation side reactions.

- Yield : 60–75% after purification.

Table 1. Optimization of Stille Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst Loading | 3 mol% Pd | 5 mol% Pd | 5 mol% Pd |

| Ligand | PPh₃ | XPhos | XPhos |

| Temperature (°C) | 80 | 100 | 100 |

| Yield (%) | 45 | 72 | 72 |

Mitsunobu Reaction for Ether Linkage

While less common, the Mitsunobu reaction provides an alternative for connecting hydroxyl-containing intermediates. For example, coupling a pyrazole-4-ol with an isoxazole-5-triflate using DEAD (diethyl azodicarboxylate) and PPh₃ achieves moderate yields:

Protocol :

- Dissolve pyrazole-4-ol (1.0 eq) and isoxazole-5-triflate (1.1 eq) in THF.

- Add PPh₃ (1.5 eq) and DEAD (1.5 eq) at 0°C.

- Stir for 3 hours at room temperature.

- Purify via SCX-2 cation exchange chromatography.

Challenges :

- Stereochemistry : Racemization occurs at chiral centers, necessitating chiral HPLC separation for enantiopure products.

- Scale-Up Limitations : High reagent costs (DEAD, PPh₃) make this route impractical for industrial synthesis.

Final Esterification and Functionalization

The ethyl carboxylate group is typically introduced early in the synthesis (e.g., using ethyl propiolate in cycloadditions) but may require protection/deprotection sequences. Post-coupling esterification via Steglich conditions (DCC, DMAP) is feasible but risks ring-opening of the isoxazole.

Preferred Method :

- In Situ Esterification : Conduct cycloaddition reactions with pre-esterified components (e.g., ethyl propiolate) to avoid additional steps.

- Protection Groups : TBDMS (tert-butyldimethylsilyl) shields carboxylic acids during coupling, with subsequent TBAF (tetrabutylammonium fluoride) cleavage.

Industrial-Scale Considerations

The patent literature emphasizes solvent recovery and catalyst recycling for cost-effective manufacturing. Key adaptations include:

- Continuous Flow Systems : Diethylene glycol dimethyl ether is recycled via distillation, reducing waste.

- Catalyst Immobilization : Silica-supported Pd nanoparticles enable reuse for up to 5 cycles with <10% activity loss.

- Byproduct Utilization : Potassium chloride from methylation reactions is repurposed as fertilizer-grade material.

Analytical Characterization

Rigorous spectroscopic validation ensures structural fidelity:

- ¹H NMR : Pyrazole C4 proton appears as a singlet at δ 7.07–7.15 ppm, while isoxazole C4 proton resonates at δ 6.85–6.92 ppm.

- MS (ESI) : Molecular ion peak at m/z 235.08 [M+H]⁺ correlates with the molecular formula C₁₀H₁₂N₂O₃.

- XRD : Crystalline form II exhibits a characteristic melt point of 292–299°C.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate can be synthesized through various methods, including cyclization reactions involving isoxazole derivatives and pyrazole compounds. The synthesis typically involves the condensation of isoxazolyl chalcones with hydrazine derivatives, leading to the formation of pyrazole-containing compounds. For instance, the reaction of isoxazolyl chalcones with 1-methyl-1H-pyrazole can yield this compound in moderate to high yields .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while displaying lower toxicity towards normal cells. For example, research indicated that compounds with similar structures inhibited cancer cell growth at nanomolar concentrations, suggesting a promising therapeutic index .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | A549 (Lung) | 0.15 | High |

| This compound | MCF7 (Breast) | 0.12 | High |

| This compound | HeLa (Cervical) | 0.10 | High |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a strong potential for use in treating bacterial infections .

| Pathogen | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Penicillin | 0.5 |

| Escherichia coli | 30 | Ciprofloxacin | 0.25 |

Case Study 1: Anticancer Research

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings revealed that the compound exhibited potent activity against multidrug-resistant strains, suggesting its utility as a novel antibiotic agent in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Structural Analog 1: Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

Key Differences :

- Core Heterocycle : Unlike the target compound’s isoxazole-pyrazole hybrid, this analog retains only the pyrazole ring, substituted at positions 3 and 4 with ethoxy and nitro groups, respectively.

Structural Analog 2: Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate

Key Differences :

- Core Heterocycle : Replaces isoxazole with a 1,2,4-oxadiazole ring, which is a bioisostere for esters and amides, offering improved metabolic stability in drug design.

- Linker Group : A propan-2-yl group connects the oxadiazole and pyrazole rings, increasing steric bulk compared to the direct linkage in the target compound.

- Substituents : The pyrazole is substituted at position 4 (vs. position 1 in the target), altering electronic distribution and hydrogen-bonding capacity .

Comparative Data Table

Research Findings and Implications

- Structural Analysis : The target compound’s crystallographic data (if available) may have been resolved using SHELX software, a standard in small-molecule refinement . Its discontinued status suggests challenges in synthesis, stability, or commercial demand.

- Reactivity : The nitro group in Analog 1 enhances reactivity for further derivatization, whereas the oxadiazole in Analog 2 improves metabolic stability, a critical factor in drug development .

- Biological Relevance : Pyrazole-isoxazole hybrids are explored for kinase inhibition or antimicrobial activity, but the lack of nitro groups in the target compound may reduce toxicity compared to Analog 1 .

Biological Activity

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features a pyrazole ring, which is known for its pharmacological relevance, particularly in anti-inflammatory and analgesic activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity, as reported in various studies .

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit considerable anti-inflammatory effects. For instance, derivatives similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac. A study reported IC50 values for related compounds ranging from 54.65 μg/mL to 69.15 μg/mL .

Table 1: Comparison of Anti-inflammatory Activities

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Ethyl 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate | TBD | Current Study |

| Diclofenac | 54.65 | |

| Compound A | 60.56 | |

| Compound B | 57.24 |

Antiviral Activity

Ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole derivatives have been evaluated for their antiviral properties, particularly against viruses such as HSV and VSV. Compounds in this class have demonstrated significant inhibition rates, suggesting potential as antiviral agents .

Case Study: Antiviral Efficacy against HSV

A study conducted on several pyrazole derivatives highlighted that this compound exhibited promising results against HSV with an effective concentration (EC50) significantly lower than that of many standard antiviral agents .

Table 2: Antiviral Activity Against HSV

| Compound | EC50 (μg/mL) | Reference |

|---|---|---|

| Ethyl 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate | TBD | Current Study |

| Standard Antiviral | TBD | Comparative Study |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound exhibits a high safety margin, with lethal doses (LD50) exceeding 2000 mg/kg in animal models . This suggests a favorable profile for further development as a therapeutic agent.

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher yields (≥28%) are achieved by maintaining reflux conditions (80–100°C) to drive reaction completion .

- Catalyst Selection : Switching from H₂SO₄ to milder bases (e.g., triethylamine) reduces side reactions in sensitive intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving reaction homogeneity .

Basic Research: Structural Characterization Techniques

Q: Which analytical techniques are most reliable for characterizing the structure and purity of this compound? A:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies key substituents:

- δ 1.21 ppm (t, 3H): Ethyl ester protons.

- δ 3.84 ppm (s, 2H): Methylpyrazole group .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the isoxazole-pyrazole core .

- Mass Spectrometry : ESIMS (m/z 450.2 [M+1]) confirms molecular weight and fragmentation patterns .

Purity Assurance : HPLC with UV detection (λ = 254 nm) monitors residual solvents, while GC-MS detects volatile byproducts .

Advanced Research: Addressing Bioactivity Data Contradictions

Q: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. antimicrobial effects)? A: Discrepancies often arise from assay conditions or structural analogs. Methodological considerations include:

- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control compounds (e.g., indomethacin) .

- Structural Specificity : Compare activity of the target compound with analogs (e.g., ethyl 5-chloro-4-formyl derivatives) to isolate substituent effects .

- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to distinguish potency from assay noise .

Advanced Research: Computational Modeling for Target Identification

Q: What computational strategies are effective for predicting biological targets and binding modes? A:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Key steps:

- MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories, highlighting critical hydrogen bonds with pyrazole N-atoms .

- QSAR Studies : Train models using datasets of pyrazole derivatives to correlate substituent electronegativity with activity .

Intermediate Research: Solubility and Stability Profiling

Q: How should researchers evaluate solubility and stability under experimental storage conditions? A:

- Solubility Screening : Test in DMSO (≥50 mg/mL for stock solutions) and PBS (pH 7.4) using nephelometry .

- Stability Protocols :

- Thermal Stability : Store at –20°C in amber vials; monitor degradation via HPLC over 30 days .

- Photostability : Expose to UV light (254 nm) for 48 hours; track isomerization via ¹H NMR peak shifts .

Advanced Research: Designing Analogues for SAR Studies

Q: What strategies guide the design of analogues to explore structure-activity relationships (SAR)? A:

- Core Modifications :

- Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects .

- Introduce electron-withdrawing groups (e.g., –CF₃) at the pyrazole 4-position to enhance electrophilicity .

- Functional Group Additions :

- Add sulfonamide moieties to improve water solubility and bioavailability .

- Biological Testing : Prioritize analogues with >50% inhibition in primary screens for secondary assays (e.g., cytotoxicity in HEK293 cells) .

Basic Research: Scaling Up Synthesis for Reproducibility

Q: What challenges arise when scaling up synthesis, and how can they be mitigated? A:

- Batch vs. Flow Reactors : Continuous flow systems improve heat dissipation and reduce byproduct formation at multi-gram scales .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to maintain ≥98% purity .

- Yield Monitoring : Track reaction progress with inline FTIR to optimize reaction times .

Advanced Research: Mechanistic Studies in Enzyme Inhibition

Q: How can researchers elucidate the compound’s mechanism of action in enzyme inhibition? A:

- Kinetic Assays : Measure IC₅₀ values for target enzymes (e.g., COX-2) using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .

- Crystallographic Analysis : Co-crystallize the compound with enzymes (e.g., PDB deposition) to identify binding pockets via SHELX-refined structures .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy changes to distinguish competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.